molecular formula C13H18ClN B6277318 2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride CAS No. 2763756-45-0

2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride

Cat. No.: B6277318
CAS No.: 2763756-45-0
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring attached to a 2,3-dihydro-1H-indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C to yield fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents (e.g., bromoethane, chloroform)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Functionalized pyrrolidine derivatives

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene: A precursor in the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride.

    Pyrrolidine: A simple heterocyclic amine that forms the core structure of the compound.

    Indene: A related compound with a similar indene moiety but lacking the pyrrolidine ring.

Uniqueness

This compound is unique due to its combined structural features of both the indene and pyrrolidine rings. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride involves the reaction of 2,3-dihydroindene with pyrrolidine in the presence of hydrochloric acid.", "Starting Materials": [ "2,3-dihydroindene", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Add 2,3-dihydroindene to a reaction flask", "Add pyrrolidine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 100-120°C for 24 hours", "Cool the reaction mixture to room temperature", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by recrystallization from ethanol", "Obtain 2-(2,3-dihydro-1H-inden-2-yl)pyrrolidine hydrochloride as a white solid" ] }

CAS No.

2763756-45-0

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.